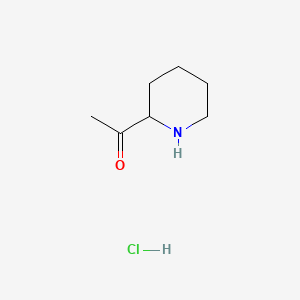

1-(Piperidin-2-yl)ethanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

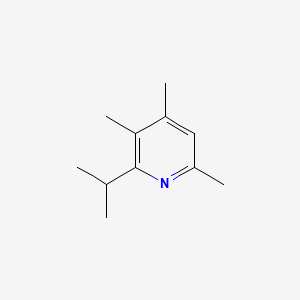

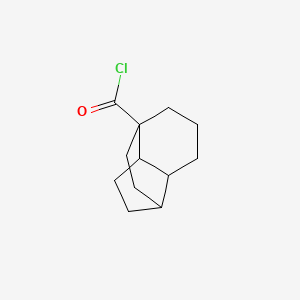

“1-(Piperidin-2-yl)ethanone hydrochloride” is a chemical compound with the molecular formula C7H14ClNO . It has a molecular weight of 163.64 g/mol . The compound is also known by several synonyms, including “1-PIPERIDIN-2-YL-ETHANONE HYDROCHLORIDE” and “1-piperidin-2-ylethanone;hydrochloride” among others .

Molecular Structure Analysis

The InChI code for “1-(Piperidin-2-yl)ethanone hydrochloride” is InChI=1S/C7H13NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h7-8H,2-5H2,1H3;1H . The Canonical SMILES string is CC(=O)C1CCCCN1.Cl . These codes provide a textual representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

“1-(Piperidin-2-yl)ethanone hydrochloride” has a molecular weight of 163.64 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 163.0763918 g/mol . The topological polar surface area is 29.1 Ų . The compound has a heavy atom count of 10 .

Aplicaciones Científicas De Investigación

Nucleophilic Aromatic Substitution Reactions

Piperidine derivatives participate in nucleophilic aromatic substitution reactions, which are fundamental in organic synthesis. A study by Pietra and Vitali (1972) demonstrates how piperidine interacts with nitro-aromatic compounds to produce substituted benzene derivatives, a reaction crucial for synthesizing various organic molecules (Pietra & Vitali, 1972).

Therapeutic Potential in Alzheimer's Disease

Donepezil, a piperidine derivative, is recognized for its efficacy in treating Alzheimer’s disease, showcasing the therapeutic relevance of piperidine structures in neurodegenerative disorders. Donepezil's mechanism, pharmacokinetics, and clinical benefits are extensively reviewed, highlighting its significance in medical research (Román & Rogers, 2004).

Ethnobotanical and Phytochemical Studies

Research on ethnobotanical properties and phytochemical analyses of plants reveals the presence of piperidine alkaloids, emphasizing their importance in traditional medicine and pharmacology. These studies provide a foundation for exploring piperidine derivatives in natural products and their potential health benefits (Thakre Rushikesh et al., 2016).

Pharmacological Diversity

The pharmacological spectrum of piperidine derivatives is vast, including activities such as anticonvulsant, antimicrobial, and immunomodulatory effects. Piperine, for instance, is a piperidine alkaloid with numerous bioactive properties, illustrating the compound's role in enhancing health and treating various conditions (Stojanović-Radić et al., 2019).

Drug Development and Synthesis

Piperazine derivatives, closely related to piperidine structures, are integral in developing therapeutic drugs, highlighting the importance of these compounds in medicinal chemistry. Their role in creating drugs for diverse therapeutic uses further underscores the significance of piperidine derivatives in pharmaceutical research (Rathi et al., 2016).

Direcciones Futuras

The future directions for “1-(Piperidin-2-yl)ethanone hydrochloride” are not explicitly mentioned in the search results. Given the biological properties of related piperidone compounds , potential areas of interest could include further exploration of its biological activities and potential applications in medicinal chemistry.

Propiedades

IUPAC Name |

1-piperidin-2-ylethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h7-8H,2-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEAHXNYUNRUDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695828 |

Source

|

| Record name | 1-(Piperidin-2-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-2-yl)ethanone hydrochloride | |

CAS RN |

106318-66-5 |

Source

|

| Record name | 1-(Piperidin-2-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Methanoazirino[2,3-f]isoindole(9CI)](/img/no-structure.png)

![2-Ethyloxazolo[4,5-c]pyridine](/img/structure/B561212.png)

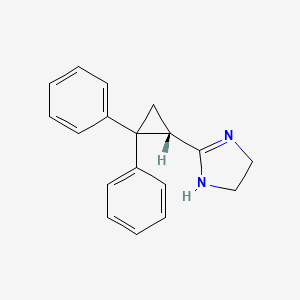

![4,7-Methanoazeto[1,2-a]indole](/img/structure/B561220.png)

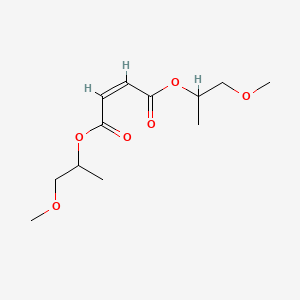

![(E)-3-(2-methylbenzo[d]thiazol-5-yl)acrylonitrile](/img/structure/B561231.png)